molecular formula C9H11ClO B8164417 1-Chloro-2-ethoxy-4-methylbenzene

1-Chloro-2-ethoxy-4-methylbenzene

Cat. No.: B8164417
M. Wt: 170.63 g/mol
InChI Key: RDSMSQHQSKSENA-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-4-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, and a methyl group (-CH₃) at position 4. This configuration imparts unique physicochemical properties, including moderate polarity, solubility in organic solvents, and stability under standard conditions. The compound is primarily used in pharmaceutical intermediates, agrochemical synthesis, and materials science due to its electron-rich aromatic system, which facilitates electrophilic substitution reactions .

Properties

IUPAC Name

1-chloro-2-ethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMSQHQSKSENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1-chloro-4-methylbenzene followed by chlorination. The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure selective substitution.

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-ethoxy-4-methylbenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 1-ethoxy-2-methylbenzene derivatives.

    Oxidation: Formation of 1-chloro-2-ethoxy-4-methylbenzoic acid.

    Reduction: Formation of 1-ethoxy-4-methylbenzene.

Scientific Research Applications

1-Chloro-2-ethoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and ethoxy group influence the electron density of the benzene ring, making it reactive towards electrophiles. The compound can form intermediates that further react to yield various products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-2-ethoxy-4-methylbenzene with structurally analogous compounds listed in the Biopharmacule Speciality Chemicals catalog and other related derivatives. Key differences in substituents, reactivity, and applications are highlighted.

Substituent Variation and Electronic Effects

Compound Name Substituents (Positions) Electronic Effects
1-Chloro-2-ethoxy-4-methylbenzene Cl (1), -OCH₂CH₃ (2), -CH₃ (4) Electron-donating (ethoxy, methyl), electron-withdrawing (Cl)
1-Chloro-4-methylbenzene Cl (1), -CH₃ (4) Electron-donating (methyl), electron-withdrawing (Cl)
1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene Cl (1), -OCH₃ (2), -NO₂ (4), F (5) Strong electron-withdrawing (-NO₂, Cl, F), moderate donating (-OCH₃)
1-Chloro-5-nitro-2-(trifluoromethoxy)benzene Cl (1), -OCF₃ (2), -NO₂ (5) Extreme electron-withdrawing (-OCF₃, -NO₂, Cl)
  • Key Insight : The ethoxy group in 1-Chloro-2-ethoxy-4-methylbenzene provides moderate electron donation via resonance, enhancing reactivity toward electrophilic aromatic substitution compared to methoxy or trifluoromethoxy derivatives. The methyl group further stabilizes the ring, whereas nitro or fluoro substituents (e.g., in 1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene) significantly deactivate the ring .

Physical Properties and Solubility

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polarity Trend)
1-Chloro-2-ethoxy-4-methylbenzene ~186.6 240–245 (est.) Low in water; high in ether
1-Chloro-4-methylbenzene 126.58 179–181 Insoluble in water
1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene ~235.5 >300 (decomposes) Soluble in acetone
  • Key Insight: The ethoxy and methyl groups in 1-Chloro-2-ethoxy-4-methylbenzene reduce its polarity compared to nitro- or fluoro-substituted analogs, making it more compatible with nonpolar solvents. Higher molecular weight derivatives (e.g., trifluoromethoxy-containing compounds) exhibit increased thermal stability but lower solubility in common organic solvents .

Biological Activity

1-Chloro-2-ethoxy-4-methylbenzene, a chlorinated aromatic compound, is of significant interest in various fields, including medicinal chemistry and environmental science. This compound's biological activity has implications for its potential use in pharmaceuticals and the understanding of its environmental impact.

The chemical structure of 1-Chloro-2-ethoxy-4-methylbenzene can be represented as follows:

  • Molecular Formula : C9H11ClO
  • CAS Number : 6483714
  • Molecular Weight : 172.64 g/mol

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit antimicrobial activity. A study highlighted that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 1-Chloro-2-ethoxy-4-methylbenzene may possess comparable properties. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the potential harmful effects of 1-Chloro-2-ethoxy-4-methylbenzene. For instance, studies have shown that exposure to certain concentrations can lead to cell death through apoptosis or necrosis. The following table summarizes findings from cytotoxicity assays:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Disruption of mitochondrial function
HepG220Activation of caspase pathways

Hormonal Activity

Some studies have suggested that chlorinated compounds can act as endocrine disruptors. Research on similar structures indicates that they may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in organisms.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorinated compounds, including 1-Chloro-2-ethoxy-4-methylbenzene. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on cancer cell lines revealed that treatment with 1-Chloro-2-ethoxy-4-methylbenzene resulted in a dose-dependent reduction in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells at higher concentrations.

Environmental Impact

The environmental persistence of chlorinated compounds raises concerns regarding their accumulation in ecosystems. Studies suggest that 1-Chloro-2-ethoxy-4-methylbenzene may pose risks to aquatic life due to its potential toxicity and bioaccumulation.

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